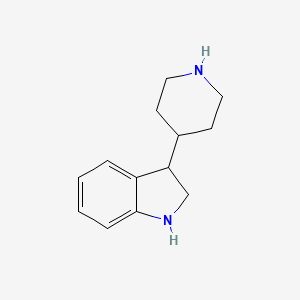
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine
Vue d'ensemble
Description
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a methyl group attached to the nitrogen atom and a pyridine ring substituted with a methyl group at the 4-position.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of 4-methylpyridine-3-carbaldehyde with 1-methylpiperazine under an inert atmosphere, typically using a base such as potassium tert-butoxide.
Reductive Amination: This involves the reaction of 4-methylpyridine-3-carbaldehyde with 1-methylpiperazine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.
Continuous Flow Process: This method involves the continuous addition of reagents through a reactor system, allowing for more efficient production and easier scale-up.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation at the methyl group on the pyridine ring, resulting in the formation of a pyridine N-oxide.
Reduction: Reduction of the pyridine ring can lead to the formation of a piperazine derivative with a reduced pyridine ring.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Pyridine N-oxide
Reduced pyridine derivatives
Substituted piperazine derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as receptors and enzymes. The specific mechanism of action depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Methylpiperazine: Similar in structure but lacks the pyridine ring.
4-Methylpyridine: Similar pyridine ring but lacks the piperazine moiety.
Piperazine: Basic structure without the methyl groups.
Uniqueness: 1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine is unique due to its combination of the pyridine ring and the piperazine moiety, which allows for diverse chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-3-4-13-9-12(11)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDLHFUJLMMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744509 | |
| Record name | 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-63-1 | |
| Record name | 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1511242.png)











